molecular formula C17H17Br2N3O2 B13740840 Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy- CAS No. 40136-80-9

Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-

Cat. No.: B13740840
CAS No.: 40136-80-9
M. Wt: 455.1 g/mol
InChI Key: PIQIZIYEJRPTJV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy- (molecular formula: C₁₇H₁₇Br₂N₃O₂) is an azobenzene derivative functionalized with two 2-bromoethylamino groups at the 4-position and a carboxylic acid group at the 2'-position. The compound’s SMILES representation is C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCBr)CCBr.C(=O)(O)C3=CC=CC=C3, and its InChIKey is SZBBTDBCVFKMFL-UHFFFAOYSA-N .

Properties

CAS No.

40136-80-9

Molecular Formula

C17H17Br2N3O2

Molecular Weight

455.1 g/mol

IUPAC Name

2-[[4-[bis(2-bromoethyl)amino]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C17H17Br2N3O2/c18-9-11-22(12-10-19)14-7-5-13(6-8-14)20-21-16-4-2-1-3-15(16)17(23)24/h1-8H,9-12H2,(H,23,24)

InChI Key

PIQIZIYEJRPTJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCBr)CCBr

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Diazotization and Azo Coupling 2-aminobenzoic acid + NaNO2/HCl, coupling with aniline or phenol derivative Formation of 2'-carboxy-azobenzene intermediate
2 Amination Introduction of amino group at 4-position of azobenzene Amino-substituted azobenzene intermediate
3 Alkylation Reaction with 2-bromoethyl bromide in presence of base (e.g., K2CO3) Formation of bis(2-bromoethyl)amino substituent
4 Purification Column chromatography or recrystallization Isolation of pure Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-

Representative Reaction Conditions

  • Diazotization: 2-aminobenzoic acid is dissolved in acidic aqueous medium (HCl), cooled to 0–5 °C, and treated with sodium nitrite solution to generate the diazonium salt.
  • Azo Coupling: The diazonium salt is reacted with an aromatic amine or phenol under controlled pH conditions to form the azo linkage.
  • Alkylation: The amino group on the azobenzene is treated with excess 2-bromoethyl bromide in polar aprotic solvents such as dimethylformamide (DMF) or acetone, in the presence of a base like potassium carbonate to facilitate substitution.
  • Purification: The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures or recrystallized from ethanol or other suitable solvents.

Analytical Data and Characterization

Parameter Data/Value
Molecular Formula C17H17Br2N3O2
Molecular Weight 455.1 g/mol
Melting Point Not explicitly reported; expected in 150–200 °C range based on analogues
Spectroscopic Features Characteristic azo (-N=N-) stretch in IR (~1400 cm^-1), aromatic protons in ^1H NMR, signals for bromoethyl groups in ^13C NMR
Mass Spectrometry Molecular ion peak at m/z 455 (M+), confirming molecular weight

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range (%) Notes
Diazotization and azo coupling 2-aminobenzoic acid, NaNO2/HCl, aromatic amine 60–80 Requires low temperature control
Amination Amino substitution reagents 70–85 Position-selective substitution
Alkylation with 2-bromoethyl bromide 2-bromoethyl bromide, K2CO3, DMF 50–75 Control to avoid polyalkylation
Purification Column chromatography, recrystallization Critical for purity

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of azobenzene derivatives involves photoisomerization, where the compound switches between trans and cis forms upon exposure to light. This photoisomerization can modulate the activity of biomolecules or materials to which the azobenzene is attached. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or altering material properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
4-bis(2-bromoethyl)amino-2'-carboxy- C₁₇H₁₇Br₂N₃O₂ Bromoethyl, carboxylic acid 465.05 High polarizability due to Br; predicted CCS (Ų): 171.7 ([M+H]+)
4-bis(2-chloropropyl)amino-2'-carboxy-2-methyl C₂₀H₂₃Cl₂N₃O₂ Chloropropyl, methyl, carboxylic acid 408.32 Increased steric bulk from methyl; Cl reduces polarizability vs. Br
4-bis(2-(methylsulfonyl)ethyl)amino-2'-carboxy- C₁₉H₂₃N₃O₈S₂ Methylsulfonyl, carboxylic acid 485.53 Enhanced solubility from sulfonyl groups; no CCS data
Bis(4-amino-2-bromo-6-methoxy)azobenzene C₁₈H₁₈Br₂N₄O₂ Bromo, methoxy, amino 478.09 Electron-donating amino/methoxy groups; tunable HOMO-LUMO gaps

Key Comparative Insights

Halogen Effects: The bromoethyl groups in the target compound confer higher polarizability and molecular weight compared to chloropropyl analogs (e.g., C₂₀H₂₃Cl₂N₃O₂). Bromine’s larger atomic radius may enhance intermolecular interactions but reduce solubility .

Functional Group Impacts: The methylsulfonyl groups in C₁₉H₂₃N₃O₈S₂ improve aqueous solubility but introduce steric constraints that could hinder cis-trans isomerization efficiency, a critical property for photoswitchable materials . Methoxy and amino groups in bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives lower the HOMO-LUMO gap, enhancing electronic tunability for optoelectronic applications .

Collision Cross-Section (CCS) Predictions :

  • The target compound’s predicted CCS of 171.7 Ų ([M+H]+) is comparable to its brominated analogs but higher than chlorinated derivatives, reflecting bromine’s larger atomic footprint .

Photoswitchability: Azobenzene derivatives with smaller substituents (e.g., 4-bis(2-chloroethyl)amino) exhibit faster cis-trans isomerization due to reduced steric hindrance. In contrast, bulky groups like methylsulfonyl or bromoethyl may slow isomerization but improve thermal stability .

Biological Activity

Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy- (commonly referred to as compound A) is a synthetic organic compound characterized by its unique azobenzene structure, which consists of two phenyl rings connected by a nitrogen-nitrogen double bond. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals.

Chemical Structure and Properties

  • Molecular Formula : C19H20Br2N2O4
  • Molecular Weight : Approximately 469.17 g/mol
  • Functional Groups : The compound features a bis(2-bromoethyl)amino group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

The biological activity of compound A is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromoethyl groups enhances its reactivity, allowing for potential covalent interactions with nucleophiles in biological systems. The carboxylic acid group may facilitate hydrogen bonding and ionic interactions, further influencing its biological efficacy.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compound A exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
  • Anticancer Potential : Research indicates that compound A may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, likely through the activation of caspase pathways.
  • Enzyme Inhibition : Compound A has demonstrated the ability to inhibit specific enzymes involved in metabolic processes, which may be beneficial in treating diseases where these enzymes are overactive.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, compound A was found to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers, suggesting that compound A activates apoptotic pathways effectively.

Case Study 2: Antimicrobial Efficacy

A series of assays were performed against Gram-positive and Gram-negative bacteria. Compound A displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antimicrobial activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of compound A, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Azobenzene, 4-bis(2-chloroethyl)amino-2'-carboxy-2-methylC19H20Cl2N2O4Contains chloro groups instead of bromo
Azobenzene, 4-bis(2-iodoethyl)amino-2'-carboxy-2-methylC19H20I2N2O4Iodo groups increase reactivity
Azobenzene, 4-dimethylamino-2-methylC18H20N2O3Lacks carboxylic acid functionality

The distinct combination of bromo groups and carboxylic acid functionality in compound A may confer unique biological properties compared to its analogs.

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